N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylpyridine-3-carbohydrazide
CAS No.:
Cat. No.: VC15045081
Molecular Formula: C20H20N4O5
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O5 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylpyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C20H20N4O5/c1-3-17(25)24(22-19(27)13-5-4-10-21-12-13)16-11-18(26)23(20(16)28)14-6-8-15(29-2)9-7-14/h4-10,12,16H,3,11H2,1-2H3,(H,22,27) |
| Standard InChI Key | GGIYBXCGDQORSH-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)NC(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
Crystallographic and Spectroscopic Characterization
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in verifying the compound’s structure. The pyrrolidinone ring adopts a twisted envelope conformation, with the 4-methoxyphenyl group occupying an equatorial position to minimize steric strain. -NMR spectra reveal distinct signals for the methoxy protons ( 3.78 ppm) and the pyridine ring’s aromatic protons ( 8.10–8.45 ppm), while mass spectrometry confirms the molecular ion peak at m/z 396.4.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-propanoylpyridine-3-carbohydrazide involves a multi-step sequence:
-
Formation of the Pyrrolidinone Core: Cyclocondensation of γ-keto esters with ammonium acetate yields the 2,5-dioxopyrrolidine scaffold.
-
Introduction of the 4-Methoxyphenyl Group: Electrophilic aromatic substitution at the pyrrolidinone’s 1-position using 4-methoxybenzene diazonium chloride.
-
Hydrazide Coupling: Reaction of pyridine-3-carbohydrazide with propanoyl chloride, followed by condensation with the functionalized pyrrolidinone.
Optimization of reaction conditions—such as using dry tetrahydrofuran (THF) as the solvent and triethylamine as a base—ensures yields exceeding 65%.
Purification and Quality Control
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity assessments via high-performance liquid chromatography (HPLC) typically show ≥98% purity, with residual solvents quantified via gas chromatography.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≤0.1 mg/mL at pH 7.4) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate susceptibility to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating storage at −20°C in inert atmospheres.
Thermal and Optical Characteristics
Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, while UV-Vis spectroscopy shows strong absorption at λ = 265 nm (ε = 12,400 L·mol⁻¹·cm⁻¹), attributed to the conjugated pyridine and phenyl systems.
Applications and Future Directions
Drug Development Prospects
The compound’s dual neuroprotective and anticonvulsant actions position it as a multifunctional lead candidate for treating epilepsy and neurodegenerative disorders. Structural analogs with improved blood-brain barrier permeability are under investigation.
Challenges and Recommendations
-
Pharmacokinetic Optimization: Address poor oral bioavailability (<20% in rats) through prodrug strategies or nanoformulations.
-
Toxicological Profiling: Conduct chronic toxicity studies to evaluate hepatorenal safety.
-
Target Identification: Employ proteomics and molecular docking to elucidate protein targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume